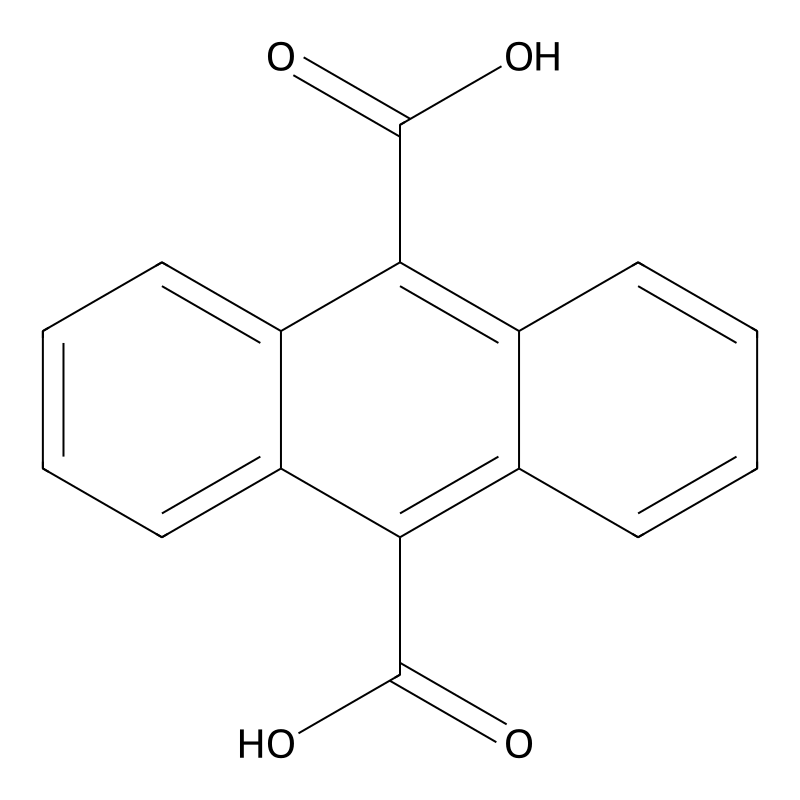

9,10-Anthracenedicarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

9,10-Anthracenedicarboxylic acid (H2ADC) is a rigid, highly conjugated dicarboxylic acid featuring an anthracene core with carboxyl groups at the meso (9,10) positions. In materials science and chemoinformatics, it is primarily procured as a premium organic linker for the synthesis of Metal-Organic Frameworks (MOFs), covalent organic frameworks (COFs), and advanced coordination polymers. Unlike standard linear dicarboxylic acids, the extended π-system and steric bulk of the anthracene core impart unique optoelectronic properties, intrinsic fluorescence, and expanded spatial dimensions when incorporated into crystalline lattices [1]. These baseline characteristics make H2ADC a critical precursor for applications demanding enhanced electron transport, tunable pore sizes, and robust structural stability under electrochemical stress [2].

Substituting 9,10-anthracenedicarboxylic acid with simpler, more common analogs like 1,4-benzenedicarboxylic acid (BDC) or 2,6-naphthalenedicarboxylic acid (NDC) fundamentally alters the physical and electronic properties of the resulting materials. In MOF synthesis, the steric bulk of the 9,10-substituted anthracene core forces a larger interlayer distance and expanded pore diameters that cannot be achieved with BDC or NDC[1]. Furthermore, the extended π-conjugation of H2ADC facilitates superior charge transfer kinetics in electrochemical applications; replacing it with less conjugated linkers results in severe capacitance fading and structural collapse during charge-discharge cycles [2]. Consequently, for high-performance gas storage, precise molecular sieving, and battery-type electrodes, generic substitution compromises critical application performance.

References

- [1] Dialytic Synthesis of Two-Dimensional Cu-Based Metal–Organic Frameworks for Gas Separation: Designable MOF–Polymer Interface. Inorganic Chemistry (2022).

- [2] Qu, C., et al. Nickel-based pillared MOFs for high-performance supercapacitors: Design, synthesis and stability study. Nano Energy, 26, 66–73 (2016).

Porosity and Hydrogen Storage Enhancement in UiO-66 Topologies

When utilized in the synthesis of zirconium-based MOFs (UiO-66 topology), the incorporation of the bulky ADC ligand significantly alters the framework's porosity compared to the standard BDC linker. Experimental data demonstrates that UiO-66(ADC) achieves a larger average pore diameter of 4.38 nm, leading to a hydrogen uptake of 2.92 wt% at 298 K and 5 MPa [1]. In direct contrast, the BDC-based baseline yields a smaller pore diameter of 2.69 nm and a lower H2 uptake of 1.71 wt% under identical conditions [1].

| Evidence Dimension | H2 Uptake and Average Pore Diameter |

| Target Compound Data | 2.92 wt% H2 uptake; 4.38 nm pore diameter |

| Comparator Or Baseline | 1,4-Benzenedicarboxylic acid (BDC) baseline: 1.71 wt% H2 uptake; 2.69 nm pore diameter |

| Quantified Difference | 70.7% increase in H2 uptake and 62.8% expansion in pore diameter |

| Conditions | UiO-66 topology, 298 K, 5 MPa |

Procuring 9,10-H2ADC enables the synthesis of isoreticular MOFs with significantly expanded pore sizes and higher gas storage capacities without altering the underlying framework topology.

Superior Specific Capacitance and Cycling Stability in Battery-Type Electrodes

The extended π-conjugation of the anthracene core provides exceptional kinetic stability and electron transport in supercapacitor applications. In a comparative study of nickel-based pillared MOFs ([Ni(L)(DABCO)0.5]), the Ni-DMOF-ADC electrode delivered a specific capacitance of 552 F/g at 1 A/g and maintained >98% capacitance retention after 16,000 cycles at 10 A/g [1]. Conversely, analogous frameworks constructed with tetramethyl-1,4-benzenedicarboxylic acid (TM) or 1,4-naphthalenedicarboxylic acid (NDC) experienced severe degradation, maintaining only 60% and 50% of their capacity, respectively, under the same cycling conditions [1].

| Evidence Dimension | Specific Capacitance and Long-Term Cycling Retention |

| Target Compound Data | 552 F/g (at 1 A/g); >98% retention after 16,000 cycles |

| Comparator Or Baseline | TM and NDC analogs: <60% capacity retention |

| Quantified Difference | >38% improvement in long-term cycling retention over less conjugated analogs |

| Conditions | Ni-DMOF asymmetric supercapacitor electrodes in 2M KOH |

The exceptional charge transfer and structural resilience of the ADC linker make it the preferred procurement choice for high-durability supercapacitor and battery-type electrodes.

Enhanced Selectivity in Mixed-Matrix Gas Separation Membranes

The specific steric profile of 9,10-H2ADC allows for precise tuning of the MOF-polymer interface in mixed-matrix membranes. When 2D Cu-MOF nanosheets are embedded in polyimide (PI) membranes, the Cu-ADC/PI configuration achieves an H2/CH4 selectivity of 135 [1]. This outperforms the standard Cu-BDC/PI baseline, which only achieves a selectivity of 121 [1]. The distinct interlayer distance and aperture size dictated by the anthracene core directly govern this improved molecular sieving effect.

| Evidence Dimension | H2/CH4 Gas Selectivity |

| Target Compound Data | Selectivity of 135 |

| Comparator Or Baseline | 1,4-Benzenedicarboxylic acid (BDC) baseline: Selectivity of 121 |

| Quantified Difference | 11.5% higher H2/CH4 selectivity |

| Conditions | 2D Cu-MOF nanosheets embedded in Polyimide (PI) membranes |

The steric bulk of the 9,10-anthracene core precisely tunes the MOF interlayer distance, providing a distinct procurement advantage for highly selective gas separation.

High-Capacity Hydrogen Storage Frameworks

Due to its ability to expand pore diameters (e.g., up to 4.38 nm in UiO-66 topologies) while maintaining structural integrity, H2ADC is the optimal linker for synthesizing MOFs intended for high-pressure hydrogen and methane storage [1].

High-Durability Supercapacitor Electrodes

The extended π-conjugation and robust kinetic stability of H2ADC make it highly suitable for formulating nickel-based pillared MOFs (Ni-DMOFs) used in asymmetric supercapacitors, where long-term cycling retention is critical[2].

Selective Gas Separation Membranes

H2ADC is a preferred precursor for fabricating 2D metal-organic framework nanosheets used in mixed-matrix polyimide membranes, specifically targeting high-selectivity H2/CH4 and CO2/CH4 molecular sieving applications [3].

Intrinsically Fluorescent Optoelectronic Materials

The rigid, planar anthracene core provides built-in photoluminescence, making H2ADC an ideal building block for lanthanide-based radioluminescent sensors and organic light-emitting diode (OLED) components without the need for secondary dye doping [4].

References

- [1] FT-IR spectra of ligand and Zr-MOFs: a 9,10-anthracenedicarboxylic acid as ligand. Solid State Ionics (2020).

- [2] Qu, C., et al. Nickel-based pillared MOFs for high-performance supercapacitors: Design, synthesis and stability study. Nano Energy, 26, 66–73 (2016).

- [3] Dialytic Synthesis of Two-Dimensional Cu-Based Metal–Organic Frameworks for Gas Separation: Designable MOF–Polymer Interface. Inorganic Chemistry (2022).

- [4] Anthracene-Based Lanthanide Metal-Organic Frameworks: Synthesis, Structure, Photoluminescence, and Radioluminescence Properties. MDPI Materials (2018).

XLogP3

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard